1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine
Overview
Description
1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a 4-chloro-benzenesulfonyl group attached to a piperazine ring, which is further substituted with a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine typically involves the reaction of 4-chloro-benzenesulfonyl chloride with 4-pyridin-3-ylmethyl-piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.
Coupling Reactions: The piperazine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.
Scientific Research Applications
1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It may serve as a tool compound in biological assays to study cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyridin-3-ylmethyl group can enhance binding affinity through π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(4-chloro-benzenesulfonyl)-piperazine: Similar structure but with a benzyl group instead of a pyridin-3-ylmethyl group.
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine is unique due to the presence of both a sulfonyl group and a pyridin-3-ylmethyl group, which confer specific chemical properties and potential biological activities that are distinct from other related compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-15-3-5-16(6-4-15)23(21,22)20-10-8-19(9-11-20)13-14-2-1-7-18-12-14/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJNIPXRLOQHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332458 | |
Record name | 1-(4-chlorophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49727393 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
123828-72-8 | |
Record name | 1-(4-chlorophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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